molecular formula C39H55N9O17 B12293085 Trypsinogen CAS No. 9002-08-8

Trypsinogen

Katalognummer: B12293085
CAS-Nummer: 9002-08-8
Molekulargewicht: 921.9 g/mol
InChI-Schlüssel: NDIORHLFYZGYPG-FNRPHRCSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Eigenschaften

CAS-Nummer

9002-08-8

Molekularformel

C39H55N9O17

Molekulargewicht

921.9 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C39H55N9O17/c1-19(41)38(63)48-13-7-11-27(48)37(62)47-22(14-20-8-3-2-4-9-20)32(57)43-24(16-29(51)52)34(59)45-26(18-31(55)56)36(61)46-25(17-30(53)54)35(60)44-23(15-28(49)50)33(58)42-21(39(64)65)10-5-6-12-40/h2-4,8-9,19,21-27H,5-7,10-18,40-41H2,1H3,(H,42,58)(H,43,57)(H,44,60)(H,45,59)(H,46,61)(H,47,62)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,64,65)/t19-,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI-Schlüssel

NDIORHLFYZGYPG-FNRPHRCSSA-N

Isomerische SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N

Kanonische SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N

Herkunft des Produkts

United States

Beschreibung

Definition and Classification Within Serine Protease Family

This compound belongs to the serine protease superfamily, characterized by a catalytic triad of serine, histidine, and aspartate residues that mediate peptide bond hydrolysis. As a zymogen, it requires proteolytic activation to transition into its active form, trypsin. Within the MEROPS classification system, this compound is categorized under clan PA(S), family S1, and subfamily A, reflecting its structural homology with other trypsin-like proteases. The S1 family, part of the PA clan, represents a convergent evolutionary adaptation where disparate protein folds independently developed analogous catalytic mechanisms.

This compound’s substrate specificity aligns with the trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged lysine or arginine residues. This specificity arises from a negatively charged aspartate residue at the base of its S1 pocket, which stabilizes basic side chains. Unlike chymotrypsin-like proteases—which favor hydrophobic substrates—or elastase-like enzymes—which accommodate small residues—this compound’s structural architecture ensures precise targeting of specific cleavage sites.

Historical Milestones in this compound Discovery and Characterization

The study of this compound spans over a century, beginning with its identification as a pancreatic secretion essential for protein digestion. Early 20th-century work revealed its zymogen nature, culminating in the discovery of enteropeptidase (enterokinase) as its physiological activator. In 1963, Walsh et al. pioneered structural analyses of bovine this compound, identifying its 229-amino-acid sequence and proposing a model for activation-induced conformational changes. This foundational work highlighted the critical role of residue 15 (lysine) in autoactivation and the rearrangement of the N-terminal peptide to form the active site.

Subsequent advancements in X-ray crystallography and genetic sequencing further resolved this compound’s tertiary structure, including the spatial arrangement of its catalytic triad (Ser-195, His-57, Asp-102) and the oxyanion hole stabilized by Gly-193. These insights underscored the evolutionary divergence between bacterial subtilisins and mammalian serine proteases, despite their shared catalytic mechanism.

Vorbereitungsmethoden

Traditional Extraction from Pancreatic Tissue

Homogenization and Acid Extraction

Pancreatic tissue remains the primary source for native trypsinogen extraction. The process begins with homogenization in cold acidic buffers (pH 3–4) to stabilize this compound and inhibit premature activation. For example, bovine pancreas homogenization in 0.1 M Tris-HCl (pH 8.0) followed by centrifugation at 13,200 rpm yields a clarified supernatant rich in zymogens. Acid extraction at pH 3.0 using 1 mM HCl further prevents autocatalytic activation while solubilizing this compound.

Table 1: Key Parameters in Acid Extraction
Parameter Optimal Range Effect on Yield
Homogenization pH 3.0–4.0 Prevents autolysis
Centrifugation Speed 10,000–15,000 g Removes cellular debris
Buffer Ionic Strength 50–100 mM Tris-HCl Enhances solubility

Ammonium Sulfate Precipitation

Fractional precipitation with ammonium sulfate (30–70% saturation) selectively isolates this compound from other proteins. A study on human seminal fluid demonstrated that 70% ammonium sulfate precipitation achieved 90% recovery of this compound-1 and -2, with subsequent dialysis removing residual salts. This step is critical for reducing sample complexity before chromatographic purification.

Chromatographic Purification

Cation exchange chromatography (e.g., SP-Sepharose) and affinity chromatography (e.g., benzamidine-Sepharose) are widely used. The CONICET protocol achieved a 2.55-fold purification factor using PEG3350/sodium citrate aqueous two-phase systems (ATPS), with 99.7% yield under optimized conditions (20% NaCl, phase volume ratio 0.5).

Recombinant Expression Systems

Prokaryotic Systems (Escherichia coli)

Recombinant this compound expression in E. coli often results in inclusion body formation, necessitating denaturation and refolding. Co-expression with the T7 tag peptide (11 residues) increased yields to 200 mg per gram of bacterial dry mass. Refolding via continuous dialysis against 50 mM Tris-HCl (pH 8.0) containing 2 mM CaCl₂ restored 20–35% activity, though misfolding remained a challenge.

Table 2: Comparison of Prokaryotic vs. Eukaryotic Expression
Parameter E. coli Pichia pastoris
Yield 200 mg/g biomass 50–100 mg/L culture
Solubility Inclusion bodies Secreted soluble
N-terminal Integrity Requires PepP knockout Native processing
Refolding Efficiency 20–35% Not required

Eukaryotic Systems (Pichia pastoris)

The methylotrophic yeast Pichia pastoris excels in secreting soluble, correctly folded this compound. A patented method achieved secretion by fusing this compound with the α-factor signal peptide and maintaining culture pH at 3.0–4.0 to prevent autocatalysis. Post-purification activation at pH 7.8 with 20 mM CaCl₂ yielded active trypsin with specific activity of 180–200 U/mg.

Optimization of Extraction Using Aqueous Two-Phase Systems (ATPS)

PEG/sodium citrate ATPS integrates clarification, concentration, and partial purification. A central composite design revealed that NaCl concentration (15–25%), phase volume ratio (0.3–0.7), and biomass load (10–30%) critically influence yield and purity. Optimal conditions (20% NaCl, phase ratio 0.5, 20% biomass) achieved 99.7% yield and 2.55-fold purification.

Activation of this compound to Trypsin

Controlled activation is achieved via enteropeptidase or autocatalysis. Alkaline conditions (pH 8.2, 1 M Tris-HCl) and 1–30 mM CaCl₂ accelerate autoactivation, while pH 3.0 arrests the process. The A16V mutation associated with pancreatitis increases autoactivation rates by 3-fold, highlighting the importance of sequence integrity.

Quality Control and Analytical Techniques

Structural Characterization

  • N-terminal Sequencing : Confirms absence of undesired truncations, critical for recombinant variants.
  • Mass Spectrometry : Detects post-translational modifications (e.g., glycosylation in yeast-derived products).

Functional Assays

  • Chromogenic Substrates : Hydrolysis of BAPNA or S-2222 measures specific activity (ΔA₄₁₀/min).
  • Autocactivation Kinetics : Monitored via pH-stat titration or SDS-PAGE to assess zymogen stability.

Analyse Chemischer Reaktionen

Proteolytic Activation Mechanisms

Enteropeptidase-mediated cleavage :

  • Trypsinogen is activated by enteropeptidase, which cleaves the peptide bond after Lys15 in the activation peptide (residues 6–23). This generates trypsin through:

    This compoundEnteropeptidaseTrypsin+N-terminal hexapeptide\text{this compound} \xrightarrow{\text{Enteropeptidase}} \text{Trypsin} + \text{N-terminal hexapeptide}

    The newly exposed N-terminal Ile16 forms an ion pair with Asp194, stabilizing the active conformation .

Autocatalytic activation :

  • Active trypsin further cleaves this compound at Lys15 , amplifying activation:

    This compound+Trypsin2 Trypsin\text{this compound} + \text{Trypsin} \rightarrow 2\ \text{Trypsin}

    Calcium ions (1 mM) enhance this process by stabilizing trypsin’s structure, while lanthanide ions (e.g., La³⁺, Nd³⁺) accelerate rates by 2–5× compared to Ca²⁺ .

Mutation-Induced Autoactivation

The D23A mutation in mouse this compound (T7 isoform) increases autoactivation 50-fold by destabilizing the activation peptide. Key findings:

ParameterWild-Type T7D23A Mutant
Autoactivation rate0.02 μM/min1.0 μM/min
pH optimum8.08.0
Calcium dependenceRequiredRequired
Data derived from recombinant enzyme assays under 1 mM Ca²⁺, pH 8.0 .

Lysosomal Enzyme Pathways

Cathepsin B-mediated activation :

  • In pancreatitis, lysosomal cathepsin B activates this compound at acidic pH (4.0):

    This compoundCathepsin BTrypsin\text{this compound} \xrightarrow{\text{Cathepsin B}} \text{Trypsin}

    This occurs in co-localized autophagic vesicles, bypassing physiological enteropeptidase control .

Degradation by cathepsin L :

  • Cathepsin L cleaves this compound at Leu122-Gly123 , irreversibly inactivating it:

    This compoundCathepsin LInactive fragments\text{this compound} \xrightarrow{\text{Cathepsin L}} \text{Inactive fragments}

    Degradation rates: 7.1 μg/mL cathepsin L cleaves 90% of this compound within 30 min at pH 4.0 .

Ion-Dependent Modulation

IonEffect on AutoactivationMechanism
Ca²⁺Stabilizes trypsinReduces autolysis by 70%
La³⁺Accelerates activationBinds activation pocket, enhances Kcat
Nd³⁺Bidirectional controlAccelerates at <5 mM, inhibits at >10 mM
Data from CSTR experiments using 100 μM this compound and 1 μM trypsin .

Pathological Implications

  • Acute pancreatitis : Intra-acinar this compound activation contributes to 50% of early pancreatic damage. T−/− mice lacking this compound show no trypsin activity post-caerulein stimulation .

  • Chronic pancreatitis : Sustained this compound autoactivation (e.g., D23A mutants) induces fibrosis and atrophy within 6 weeks in murine models .

Inhibitory Safeguards

  • SPINK1 and BPTI bind active trypsin, reducing catalytic efficiency (Ki = 0.1–1 nM) .

  • Zymogen granule membranes resist enzymatic leakage, limiting premature activation .

This synthesis underscores this compound’s dual roles in digestion and disease, governed by tightly regulated chemical reactions. Experimental models and structural insights continue to clarify its activation-degradation equilibrium, informing therapeutic strategies for pancreatic disorders.

Wissenschaftliche Forschungsanwendungen

Role in Pancreatic Diseases

Acute and Chronic Pancreatitis
Trypsinogen activation is a pivotal factor in the pathogenesis of acute and chronic pancreatitis. Research indicates that inappropriate activation of this compound within pancreatic acinar cells can lead to acute pancreatitis, characterized by inflammation and necrosis of pancreatic tissue. A notable study demonstrated that conditional expression of active trypsin within acinar cells resulted in prolonged intra-acinar this compound activation, mimicking aspects of human pancreatitis . Additionally, a preclinical model using a mutant form of this compound showed that enhanced autoactivation led to spontaneous acute pancreatitis, progressing to chronic forms of the disease .

Case Study: this compound Activation in Acute Pancreatitis
A study involving the measurement of urinary this compound-2 levels found a correlation between elevated levels and the severity of acute pancreatitis. This suggests that urinary this compound-2 could serve as a biomarker for assessing disease severity and progression .

Diagnostic Applications

Biomarkers for Disease Detection
The measurement of this compound levels has been explored as a diagnostic tool for various conditions. For instance, increased serum levels of this compound 3 have been associated with pancreatic disorders, indicating its potential utility in clinical diagnostics . Furthermore, this compound activation peptides have been studied as biomarkers for acute pancreatitis, providing insights into the severity and progression of the disease .

Urinary this compound-2 as a Diagnostic Marker
Research has highlighted urinary this compound-2 as a significant marker for diagnosing acute pancreatitis. Elevated levels of this enzyme correlate with the severity of the condition, making it a valuable tool for clinicians .

Therapeutic Implications

Target for Drug Development
Due to its central role in pancreatic diseases, this compound is considered a target for therapeutic intervention. Inhibition of trypsin activity has been proposed as a strategy to prevent or mitigate the effects of pancreatitis. Studies have indicated that targeting this compound autoactivation may offer new avenues for treatment, particularly in cases where traditional therapies are ineffective .

Case Study: Inhibitors in Pancreatic Disease Models
In experimental models, inhibitors targeting trypsin activity have shown promise in reducing pancreatic damage associated with acute pancreatitis. These findings suggest that pharmacological modulation of trypsin activity could be an effective therapeutic strategy .

Research Applications

Basic Research on Enzyme Activation
this compound serves as an important model for studying enzyme activation mechanisms. Research into the molecular properties and activation pathways of this compound contributes to our understanding of protease biology and its implications in health and disease. For example, studies investigating the role of enteropeptidase in activating this compound have provided insights into digestive enzyme regulation and its effects on nutrient absorption .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/References
Pancreatic Diseases Involvement in acute and chronic pancreatitisAutoactivation leads to disease progression
Diagnostic Biomarkers Urinary this compound-2 as a marker for acute pancreatitis severityCorrelation with disease severity
Therapeutic Target Inhibition strategies to prevent pancreatitis damagePotential drug development target
Research Model Studies on enzyme activation mechanismsInsights into protease biology

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Human Trypsinogen Isoforms: PRSS1 vs PRSS2

PRSS1 (cationic) and PRSS2 (anionic) share 90% sequence identity but exhibit distinct functional and pathological roles:

Property PRSS1 (Cationic) PRSS2 (Anionic) References
Autoactivation High propensity; mutations (e.g., D19A, D22G) increase autoactivation Lower autoactivation; stabilized by CTRC-mediated degradation
CTRC Interaction CTRC stimulates autoactivation CTRC promotes degradation via additional cleavage sites
Disease Association Mutations (e.g., R116C, N21I) cause hereditary pancreatitis No hereditary pancreatitis linkage
Activation Peptide Tetra-aspartate motif (D19-D22) suppresses autoactivation Similar motif but lacks critical disulfide bond

Key Insights : PRSS1’s tetra-aspartate motif inhibits autoactivation but is vulnerable to destabilizing mutations, while PRSS2’s resistance to pathological activation is attributed to CTRC-mediated degradation .

Species-Specific Variants: Bovine, Guinea Pig, and Others

Species variations in this compound highlight evolutionary adaptations:

  • Bovine this compound: Features a calcium-binding loop near the activation domain, stabilizing the zymogen. The activation peptide (VDDDDK) is efficiently cleaved by enteropeptidase .
  • Guinea Pig this compound: Naturally lacks autoactivation due to surface charge differences (e.g., substitutions at residues 24, 42, and 87) .
  • Streptomyces griseus this compound: Engineered with bovine activation peptide (VD4K) for controlled activation, demonstrating cross-species functional plasticity .

Structural Comparison: Bovine this compound’s activation domain is more rigid than rat this compound, which exhibits flexibility in the autolysis loop .

Activation Mechanisms: this compound vs Other Zymogens

This compound activation contrasts with other zymogens in protease specificity and regulatory mechanisms:

Zymogen Activator Key Regulatory Feature References
This compound Enteropeptidase, trypsin Tetra-aspartate motif inhibits autoactivation
Chymothis compound Trypsin N-terminal peptide cleavage; no autoactivation
Procarboxypeptidase Trypsin Requires trypsin for activation

Notable Difference: this compound autoactivation is uniquely suppressed by its activation peptide, whereas chymothis compound lacks this mechanism .

Biochemical and Kinetic Properties

Kinetic parameters and biochemical stability vary across this compound variants:

Table 2: Kinetic Parameters of this compound Activation

Variant Km (μM) kcat (s⁻¹) Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) References
Wild-Type Human PRSS1 2.1 33.5 1.6 × 10⁷
A4 Mutant (D19-22A) 2.1 11.2 5.3 × 10⁶
Surface-Charged PRSS1 (mutant) N/A 69 U/mg Reduced autoactivation, normal enteropeptidase activation

Calcium Binding: Bovine this compound and trypsin exhibit similar calcium affinity, stabilizing the activation domain .

Disease-Associated Mutations and Pathological Implications

Mutations in PRSS1 disrupt autoinhibition, folding, or secretion:

Table 3: Impact of Mutations on this compound Function

Mutation Effect Mechanism References
D19A ↑ Autoactivation Disrupts Asp19–Asp21 interaction with S2 subsite
R116C Misfolding, ER retention, ↑ ER stress Disrupted disulfide bond (Cys116–Cys157)
N21I Delayed symptom onset, ↑ autoactivation Altered activation peptide conformation

Pathological Insight : PRSS1 mutations either enhance intracellular activation (e.g., D19A) or induce ER stress via misfolding (e.g., R116C), both leading to pancreatitis .

Biologische Aktivität

Trypsinogen is an inactive precursor of the enzyme trypsin, produced primarily in the pancreas. Its activation is a critical process in digestion and various physiological functions. Understanding the biological activity of this compound involves exploring its activation mechanisms, physiological roles, and implications in diseases such as pancreatitis and pancreatic cancer.

Activation Mechanisms

This compound is activated to trypsin primarily in the small intestine through the action of enteropeptidase. However, it can also undergo autoactivation within the pancreas, which can lead to pathological conditions. Research has shown that mutations in this compound can significantly affect its autoactivation properties. For instance, a study demonstrated that the p.D23A mutation resulted in a 50-fold increase in autoactivation compared to wild-type this compound, suggesting a direct link between genetic variations and disease susceptibility .

Table 1: Effects of Mutations on this compound Activation

MutationAutoactivation IncreasePhysiological Impact
Wild-typeBaselineNormal function
p.D23A50-foldIncreased pancreatitis risk
D22GDramatic increaseAltered digestive processes
K23RModerate increasePotential for acute pancreatitis

Physiological Roles

Trypsin plays a vital role in protein digestion by cleaving peptide bonds at specific sites. The activation of this compound into trypsin is crucial for the digestion of proteins into smaller peptides and amino acids, which can then be absorbed by the intestine. Additionally, this compound and its active form are involved in regulating various physiological processes, including:

  • Protein Digestion : Essential for breaking down dietary proteins.
  • Activation of Other Enzymes : Trypsin activates other digestive enzymes such as chymothis compound and procarboxypeptidase.
  • Regulation of Pancreatic Secretions : Influences secretion patterns through feedback mechanisms.

Chronic Pancreatitis

A significant body of research has linked abnormal this compound activation to chronic pancreatitis. In a preclinical model, it was found that intra-pancreatic activation of this compound could initiate acute pancreatitis and lead to chronic conditions. Elevated levels of trypsin activity were observed in mice with mutations that increased autoactivation, supporting the hypothesis that premature activation contributes to disease progression .

Pancreatic Cancer

Recent studies have indicated that serum levels of this compound-2 may serve as a non-invasive biomarker for early detection of pancreatic cancer. In a controlled trial involving patients with inoperable pancreatic adenocarcinoma, those who received proteolytic enzyme therapy showed varying outcomes compared to those on chemotherapy, highlighting the potential role of this compound in cancer treatment strategies .

Research Findings

The involvement of autophagy in this compound activation has also been studied extensively. A study indicated that autophagic processes could influence the activation state of this compound within acinar cells. Mice lacking autophagy showed significantly reduced levels of activated trypsin compared to controls, suggesting that autophagy plays a protective role against premature activation .

Table 2: Summary of Research Findings on this compound

Study FocusKey Findings
Autoactivation MutationsIncreased risk for acute/chronic pancreatitis
Role in Cancer DetectionSerum this compound-2 as a potential biomarker
Autophagy's RoleProtective against premature activation

Q & A

Q. What experimental approaches are used to differentiate trypsinogen isoforms (e.g., PRSS1, PRSS2, PRSS3) in biochemical assays?

To distinguish isoforms, researchers employ specific sandwich immunoassays with monoclonal antibodies (MAbs) targeting unique epitopes. For example, MAb F136–13E6 and F141–5F3 are used to capture and detect this compound 3 (PRSS3) with <0.1% cross-reactivity to PRSS1/2. Validation includes ion-exchange chromatography (e.g., MonoQ anion exchange) to confirm isoform separation, followed by immunoassay quantification . Cross-reactivity is minimized using recombinant proteins and statistical validation (e.g., ROC curve analysis, Spearman’s correlation) .

Q. How do structural studies resolve conformational differences between this compound and activated trypsin?

X-ray crystallography at high resolution (1.9 Å) reveals critical differences:

  • The catalytic triad (Asp-102, His-57, Ser-195) remains intact in this compound, but the substrate-binding cavity is less organized.
  • The N-terminal hexapeptide (residues 1–6) in this compound is solvent-exposed, while its removal during activation repositions Gly-193 by 1.9 Å, stabilizing substrate binding.
  • Hydrogen-bonding networks involving Asp-194 differ, as it interacts with solvent molecules in this compound but forms a salt bridge with Ile-16 in trypsin .

Q. What standard methodologies quantify this compound activation kinetics in vitro?

  • Autoactivation assays : Monitor this compound conversion at pH 8.0 with 1 mM Ca²⁺, using SDS-PAGE or fluorometric detection.
  • Inhibitor-based assays : Add protease inhibitors (e.g., Pefabloc SC) to quench reaction and measure residual trypsin activity.
  • Chromatographic separation : Anion-exchange columns resolve this compound from trypsin, with quantification via immunoassays or enzymatic activity (e.g., cleavage of fluorogenic substrates) .

Advanced Research Questions

Q. How do researchers address discrepancies in immunoassay cross-reactivity for this compound isoforms?

Contradictions arise due to conformational changes or epitope masking. Solutions include:

  • Parallel analysis : Compare immunoassay results with mass spectrometry or enzymatic activity assays.
  • Epitope mapping : Use recombinant this compound mutants (e.g., His-tagged vs. untagged) to identify antibody-binding regions.
  • Statistical validation : Apply Mann-Whitney U-tests and ROC curves to assess assay specificity thresholds .

Q. What transgenic models elucidate the role of intracellular this compound activation in pancreatitis?

  • Conditional PACE–this compound mice : Express a modified this compound activated by furin-like proteases in pancreatic acinar cells. This model induces acute pancreatitis without chronic progression, enabling study of early activation cascades .
  • Histological scoring : Quantify edema, necrosis, and inflammation using standardized criteria (e.g., hematoxylin-eosin staining) .

Q. How do genetic variants (e.g., CTRB1-CTRB2 locus) influence this compound stability?

  • Genome-wide association studies (GWAS) : Identify inversions in the CTRB1-CTRB2 locus linked to altered chymotrypsin B (CTRB) expression.
  • Degradation assays : Incubate this compound with recombinant CTRB1/2 to measure proteolytic degradation rates. CTRB2 shows stronger inhibition of this compound autoactivation, reducing pancreatitis risk .

Q. How are structural and functional data reconciled when studying this compound mutations (e.g., R117H)?

  • Molecular dynamics simulations : Predict how R117H disrupts the trypsin-sensitive cleavage site between globular domains.
  • Functional assays : Compare mutant vs. wild-type this compound degradation rates using in vitro digest models. R117H resists proteolytic inactivation, leading to uncontrolled trypsin activity and hereditary pancreatitis .

Methodological Challenges and Data Interpretation

Q. How should researchers interpret conflicting data between structural stability and functional activity in mutant this compound?

  • Combined approaches : Pair X-ray crystallography (e.g., 1.5 Å resolution structures) with isothermal titration calorimetry (ITC) to measure binding affinity changes.
  • Case study : this compound-BPTI complexes show 10 kcal/mol affinity discrepancies due to conformational flexibility, highlighting the need for multi-method validation .

Q. What statistical frameworks are critical for analyzing this compound levels in clinical cohorts?

  • Reference value stratification : Segment data by age, sex, and disease subtype (e.g., alcohol-induced vs. biliary pancreatitis).
  • Linear regression and ROC analysis : Quantify correlations (e.g., this compound 3 vs. amylase in alcohol-induced pancreatitis, R² = 0.25) and diagnostic accuracy .

Tables

Method Application Key Findings Reference
X-ray crystallographyStructural comparison (this compound vs. trypsin)Asp-194 solvent interaction in this compound
Sandwich immunoassayPRSS3 quantification1.0–250 µg/L linear range, CV <10%
GWAS + degradation assayCTRB2 effect on this compoundCTRB2 reduces autoactivation by 50%

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